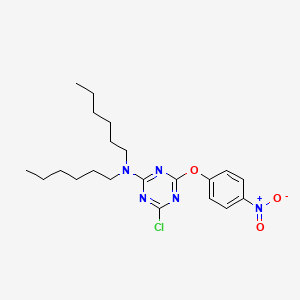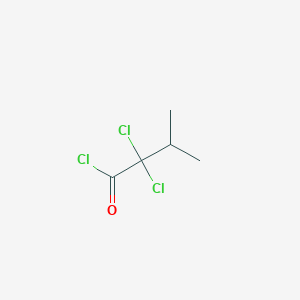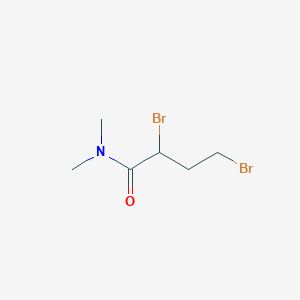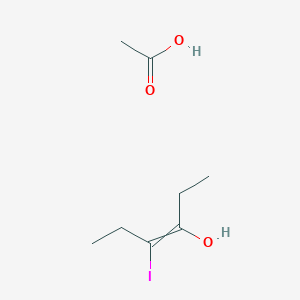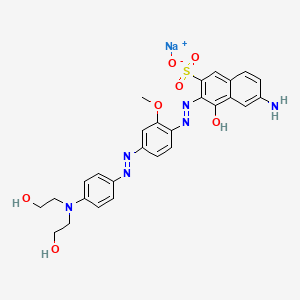
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The key steps include diazotization, coupling reactions, and sulfonation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its azo groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various azo derivatives and sulfonated compounds, each with distinct properties and applications.
Applications De Recherche Scientifique
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in textile and paper industries for dyeing fabrics and papers.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of stable complexes with metal ions and other substrates, leading to changes in color and other properties. The pathways involved include electron transfer and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt stands out due to its enhanced stability and intense coloration. Its unique structure allows for a broader range of applications, particularly in industrial and research settings.
Propriétés
Numéro CAS |
127750-23-6 |
|---|---|
Formule moléculaire |
C27H27N6NaO7S |
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
sodium;6-amino-3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H28N6O7S.Na/c1-40-24-16-20(30-29-19-4-7-21(8-5-19)33(10-12-34)11-13-35)6-9-23(24)31-32-26-25(41(37,38)39)14-17-2-3-18(28)15-22(17)27(26)36;/h2-9,14-16,34-36H,10-13,28H2,1H3,(H,37,38,39);/q;+1/p-1 |
Clé InChI |
FWQMSVMNZMXELS-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


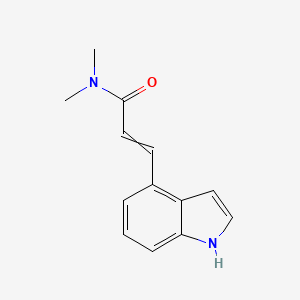
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)


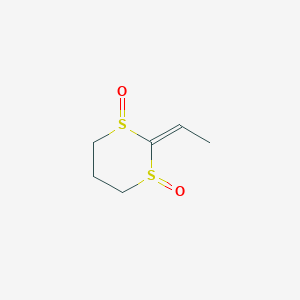
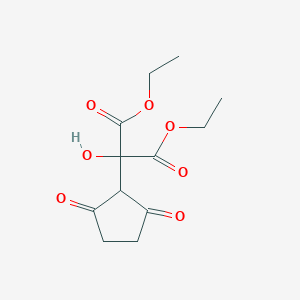
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
